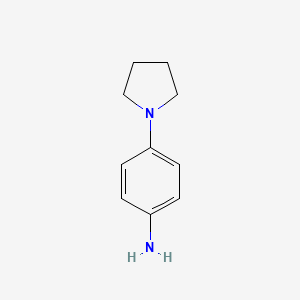

4-(Pyrrolidin-1-yl)aniline

Descripción

The Significance of Aniline (B41778) and Pyrrolidine (B122466) Scaffolds in Modern Organic Chemistry and Drug Discovery

The aniline and pyrrolidine scaffolds are fundamental building blocks in the fields of organic chemistry and drug discovery, each contributing distinct and valuable properties to the molecules they are part of.

Aniline , an aromatic compound featuring an amino group attached to a benzene (B151609) ring, is a versatile precursor in the synthesis of a vast array of organic compounds. biopartner.co.uk Its ability to participate in various chemical reactions makes it a staple in the development of pharmaceuticals, dyes, and polymers. biopartner.co.ukcresset-group.com In drug discovery, the aniline moiety is found in numerous approved drugs. biopartner.co.uk However, the inclusion of aniline in drug candidates is not without challenges. A primary concern is its metabolic instability, as it can be rapidly processed and excreted by the body, diminishing the drug's efficacy. biopartner.co.ukcresset-group.com Furthermore, aniline and its derivatives have been associated with potential toxicity due to the formation of reactive metabolites in the liver. acs.orgnih.govumich.edu This has led to research into strategies for replacing or modifying the aniline core to enhance safety while preserving therapeutic activity. acs.org

On the other hand, the pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a highly favored scaffold in medicinal chemistry. nih.govresearchgate.net Its non-planar, three-dimensional structure allows for a more comprehensive exploration of the pharmacophore space compared to flat aromatic rings. nih.govresearchgate.net This three-dimensionality is crucial for establishing the clinical success of new bioactive molecules. nih.gov The pyrrolidine nucleus is a key component in many natural products and FDA-approved drugs, highlighting its importance in pharmaceutical sciences. nih.govfrontiersin.org Its structural flexibility and the stereogenicity of its carbon atoms enable the creation of diverse molecular architectures with specific biological activities. nih.govresearchgate.net The basicity of the nitrogen atom in the pyrrolidine ring also plays a significant role in its chemical reactivity and biological interactions. nih.gov

Overview of the 4-(Pyrrolidin-1-yl)aniline Structural Motif in Synthetic Chemistry and Bioactive Molecule Design

The this compound structural motif, which combines the aniline and pyrrolidine rings, serves as a valuable building block in synthetic chemistry and the design of bioactive molecules. chemimpex.com This compound, also known as N-(4-aminophenyl)pyrrolidine, is utilized as a precursor in the development of a variety of biologically active molecules. chemimpex.com

In synthetic chemistry , the this compound motif is employed in the creation of more complex molecular structures. For instance, it can be a starting material for the synthesis of various derivatives, including substituted pyrrolidinones, through multicomponent reactions. beilstein-journals.orgrsc.org The reactivity of the aniline and pyrrolidine components allows for a range of chemical transformations, making it a versatile intermediate in organic synthesis. beilstein-journals.orgchemicalbook.com

In the realm of bioactive molecule design , this structural motif is of particular interest. Researchers have explored its use in the development of novel therapeutic agents, especially in areas like neuropharmacology and cancer therapy, due to its potential to interact with specific biological targets. chemimpex.com The combination of the aromatic aniline ring and the saturated, flexible pyrrolidine ring offers a unique scaffold that can be modified to optimize interactions with biological macromolecules. biopartner.co.uknih.gov For example, derivatives of this motif have been synthesized and evaluated for their potential analgesic and anti-inflammatory activities. researchgate.net The study of derivatives such as 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline (B195563) has provided insights into their crystal structure and intermolecular interactions, which are crucial for understanding their behavior in biological systems. eurjchem.com

Below is an interactive data table summarizing key properties of this compound and a related derivative.

| Property | This compound | 4-(pyrrolidin-1-ylcarbonyl)aniline |

| PubChem CID | 808841 nih.gov | 329784770 sigmaaldrich.com |

| Molecular Formula | C10H14N2 nih.gov | C11H14N2O sigmaaldrich.com |

| Molecular Weight | 162.23 g/mol nih.gov | 190.24 g/mol sigmaaldrich.com |

| Appearance | Dark purple crystalline solid chemimpex.com | Solid sigmaaldrich.com |

| CAS Number | 2632-65-7 nih.gov | Not explicitly available |

This table highlights some of the fundamental chemical and physical properties of these compounds, which are essential for their application in research and development.

Structure

3D Structure

Propiedades

IUPAC Name |

4-pyrrolidin-1-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c11-9-3-5-10(6-4-9)12-7-1-2-8-12/h3-6H,1-2,7-8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URAARCWOADCWLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10355614 | |

| Record name | 4-(pyrrolidin-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2632-65-7 | |

| Record name | 4-(pyrrolidin-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Derivatization Strategies for the 4 Pyrrolidin 1 Yl Aniline Moiety

Functionalization of the Aniline (B41778) Nitrogen

The primary amino group of 4-(pyrrolidin-1-yl)aniline is a key site for functionalization, readily undergoing reactions typical of aromatic amines. Acylation, for instance, is a common strategy to introduce a variety of substituents. The reaction with acyl chlorides or anhydrides converts the amino group into an amide linkage. youtube.com This transformation is not only a means of introducing new functional groups but also serves to modulate the electronic properties of the aromatic ring. rsc.org

One of the most significant reactions of the aniline nitrogen is diazotization, which involves treatment with nitrous acid to form a diazonium salt. This intermediate is highly valuable in organic synthesis as the diazonium group can be displaced by a wide array of nucleophiles, enabling the introduction of halogens, cyano groups, and hydroxyl groups, among others. nih.gov

The nucleophilic character of the aniline nitrogen also allows it to participate in condensation reactions. For example, it can react with carbonyl compounds to form Schiff bases or be used in the synthesis of more complex structures through multicomponent reactions. researchgate.net The reactivity of the aniline nitrogen can be fine-tuned by the choice of reagents and reaction conditions, allowing for selective transformations. d-nb.info

Table 1: Examples of Functionalization Reactions at the Aniline Nitrogen

| Reaction Type | Reagent/Conditions | Product Type | Reference |

| Acylation | Acyl chloride, base | N-Aryl amide | youtube.com |

| Acylation | Acetic anhydride | N-Aryl acetamide | youtube.com |

| Amide Synthesis | Carboxylic acid, B(OCH₂CF₃)₃ | N-Aryl amide | acs.org |

| Amide Synthesis | Benzoic acid, TiCl₄, pyridine | N-Phenylbenzamide | d-nb.info |

Modifications of the Pyrrolidine (B122466) Ring System

The pyrrolidine ring of this compound, while generally stable, can be modified through several synthetic strategies. These modifications can involve oxidation, ring-opening, or substitution, providing access to a range of novel derivatives. nih.govelsevierpure.com

Oxidation of the pyrrolidine ring, particularly at the α-position to the nitrogen, can lead to the formation of N-acyliminium ions. These reactive intermediates can then be trapped by various nucleophiles to introduce new functional groups. nih.gov For instance, treatment with hypervalent iodine reagents can furnish α-functionalized pyrrolidines. nih.gov

Ring-opening reactions of the pyrrolidine moiety offer a pathway to linear amine derivatives. researchgate.netresearchgate.net These reactions typically require activation of the pyrrolidine nitrogen, for example, through the formation of an N-benzoyl derivative, followed by cleavage of a C-N bond using methods like photoredox catalysis. researchgate.net Such strategies dramatically alter the molecular scaffold, providing access to acyclic structures with retained functional handles. elsevierpure.comresearchgate.net

Furthermore, substitution on the pyrrolidine ring can be achieved, although this often requires a multi-step synthesis starting from a pre-functionalized pyrrolidine precursor before its attachment to the aniline ring. mdpi.com However, direct C-H functionalization methods are an emerging area of research that could provide more direct routes to substituted pyrrolidine derivatives of this compound. researchgate.net

Table 2: Representative Modifications of the Pyrrolidine Ring

| Modification Type | Reagent/Conditions | Resulting Structure | Reference |

| α-Oxidation | Hypervalent iodine reagents | α-Functionalized pyrrolidine | nih.gov |

| Ring Opening | Lewis acid, photoredox catalysis (on N-benzoyl derivative) | Linear amino alcohol | researchgate.net |

| C-N Bond Cleavage | Difluorocarbene | N-Formyl haloamide | researchgate.net |

| α,β-Oxidation | Dichloro(4-nitrophenyl)iodane | α,β,β-Oxidized pyrrolidine | nih.gov |

Formation of Polycyclic and Fused Heterocyclic Derivatives from Pyrrolidinyl-Aniline Precursors

The this compound scaffold is an excellent starting material for the synthesis of polycyclic and fused heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. nih.govorganic-chemistry.org The aniline moiety provides a reactive handle for annulation reactions, where a new ring is fused onto the existing benzene (B151609) ring.

A prominent example is the synthesis of quinolines. Various classical methods, such as the Combes, Doebner-von Miller, and Friedländer syntheses, can be adapted to use this compound as the aniline component. nih.govresearchgate.net These reactions typically involve the condensation of the aniline with a 1,3-dicarbonyl compound or an α,β-unsaturated carbonyl compound, followed by an acid-catalyzed cyclization and dehydration/oxidation to form the quinoline (B57606) ring system. nih.govmdpi.com

Similarly, imidazole-fused systems can be constructed. The reaction of this compound with a 1,2-dicarbonyl compound and an aldehyde in the presence of ammonia (B1221849) or an ammonium (B1175870) salt can lead to the formation of a substituted imidazole (B134444) ring. organic-chemistry.orgnih.gov Another approach involves the reaction of the aniline with a suitable precursor that already contains the imidazole ring or can be cyclized to form it. researchgate.net These strategies allow for the creation of complex molecules with extended aromatic systems and diverse substitution patterns.

Table 3: Synthesis of Fused Heterocycles from this compound

| Heterocycle | Reaction Type | Key Reagents | Reference |

| Quinoline | Combes Synthesis | β-Diketone, acid catalyst | nih.gov |

| Quinoline | Doebner-von Miller Reaction | α,β-Unsaturated aldehyde/ketone, acid | nih.gov |

| Quinoline | Friedländer Annulation | 2-Aminoaryl ketone/aldehyde, carbonyl compound | organic-chemistry.org |

| Imidazole | Radziszewski Reaction | 1,2-Dicarbonyl, aldehyde, ammonia | organic-chemistry.org |

| Benzimidazole | Phillips Condensation | o-Phenylenediamine precursor, carboxylic acid | researchgate.net |

Investigating Mechanistic Aspects of Derivatization Reactions

Understanding the mechanistic pathways of derivatization reactions is crucial for optimizing reaction conditions and predicting product outcomes. For reactions involving this compound, the interplay between the electron-donating pyrrolidine group and the reactive aniline moiety governs the reaction pathways.

In electrophilic aromatic substitution reactions, the powerful electron-donating nature of the pyrrolidinyl group strongly activates the aromatic ring, directing incoming electrophiles to the ortho and para positions relative to the amino group. However, the primary amino group itself is also a strong activating group. To achieve selective substitution, protection of the aniline nitrogen, for example by acetylation, is often necessary to moderate its reactivity and to avoid side reactions. youtube.com

Computational studies on related anilines, such as 4-methyl aniline, have provided insights into their reactivity. mdpi.com These studies help in understanding the energetics of different reaction pathways, such as hydrogen abstraction versus addition reactions, and can be extrapolated to predict the behavior of this compound in similar transformations. The mechanism of amide formation from anilines has also been studied, highlighting the role of activating agents and intermediates. d-nb.info For instance, the use of borate (B1201080) reagents proceeds through the in situ formation of a more reactive carboxylic ester derivative. acs.org

In the formation of fused heterocycles, the reaction mechanism often involves an initial condensation to form an enamine or imine intermediate, followed by an intramolecular cyclization and subsequent aromatization. researchgate.net The specific conditions, such as the type of acid or metal catalyst used, can significantly influence the reaction pathway and the final product distribution.

Advanced Characterization and Spectroscopic Analysis of 4 Pyrrolidin 1 Yl Aniline and Its Derivatives

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for verifying the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. This accuracy allows for the determination of a unique molecular formula, distinguishing it from other compounds with the same nominal mass.

For derivatives of 4-(Pyrrolidin-1-yl)aniline, such as 4-methyl-3-(pyrrolidin-1-yl)aniline, HRMS can predict collision cross-section (CCS) values. uni.lu CCS is an important physicochemical property that relates to the ion's size, shape, and charge distribution. These predictions, calculated for different adducts ([M+H]+, [M+Na]+, etc.), provide an additional layer of identification and characterization. uni.lu For instance, the empirical formula of a related derivative, 4-(pyrrolidin-1-ylcarbonyl)aniline, is C₁₁H₁₄N₂O, corresponding to a molecular weight of 190.24 g/mol . sigmaaldrich.com HRMS would be able to confirm this mass with high accuracy, typically to within a few parts per million (ppm), solidifying the molecular formula.

Table 1: Predicted Collision Cross Section (CCS) Data for 4-methyl-3-(pyrrolidin-1-yl)aniline

| Adduct | m/z (mass/charge) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 177.13863 | 139.2 |

| [M+Na]⁺ | 199.12057 | 146.1 |

| [M-H]⁻ | 175.12407 | 144.1 |

| [M+NH₄]⁺ | 194.16517 | 159.4 |

| [M+K]⁺ | 215.09451 | 143.0 |

Data sourced from PubChemLite. uni.lu

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy, including multidimensional techniques, is indispensable for the complete structural elucidation of organic molecules. epfl.ch While standard ¹H and ¹³C NMR provide a basic carbon-hydrogen framework, advanced methods like 2D NMR (COSY, HSQC, HMBC) and ¹⁵N NMR are necessary to resolve complex structures and unambiguously assign all atoms.

These advanced techniques help in determining the structure of complex derivatives by revealing correlations between different nuclei. epfl.ch For example, in the characterization of 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, ¹H-NMR was crucial for identifying the six unique hydrogen environments. mdpi.com Key features included downfield singlets for the pyrazole (B372694) hydrogens, doublets for the aniline (B41778) ring hydrogens, a broad singlet for the N-H protons, and an upfield singlet for the methyl groups. mdpi.com The use of such detailed NMR analysis allows chemists to piece together the molecular puzzle with high confidence.

Electronic Absorption Spectroscopy for Conjugated Systems

Electronic absorption spectroscopy, typically using UV-Vis spectrophotometers, provides valuable information about the conjugated π-systems within a molecule. The interaction between the pyrrolidine (B122466) ring's nitrogen atom and the aniline's aromatic ring in this compound creates a conjugated system that gives rise to characteristic electronic transitions.

The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (like the Highest Occupied Molecular Orbital, HOMO) to higher energy ones (like the Lowest Unoccupied Molecular Orbital, LUMO). nih.gov In molecules like this, intramolecular charge transfer (ICT) from the electron-donating pyrrolidinyl-aniline moiety to an acceptor part of a derivative is a common phenomenon observed in the UV-Vis spectrum. nih.gov Theoretical calculations, such as those performed using Density Functional Theory (DFT), can simulate the UV spectrum, and a strong correlation between the experimental and simulated spectra provides further confirmation of the molecular structure and its electronic properties. eurjchem.com

X-ray Crystallography for Absolute Structural Determination of Derivatives

X-ray crystallography is the gold standard for determining the absolute three-dimensional structure of a crystalline compound. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, scientists can generate an electron density map and build a precise model of the molecule, revealing bond lengths, bond angles, and stereochemistry. nih.govmdpi.com

This technique has been successfully applied to several derivatives of this compound. For instance, the crystal structure of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline (B195563) shows that the molecule is nearly coplanar, with a dihedral angle of 26.70(14)° between the pyrrolidine and benzene (B151609) rings. eurjchem.com The analysis also revealed strong N-H···O hydrogen bonds that create two-dimensional sheets in the crystal lattice. eurjchem.com Similarly, a very recent study in July 2024 elucidated the crystal structure of pyrrolidin-1-yl pivalate. researchgate.net Such studies provide unequivocal proof of the molecular structure.

Table 2: Crystallographic Data for 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₆N₂O₂S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.0125(13) |

| b (Å) | 10.4560(12) |

| c (Å) | 10.2736(11) |

| β (°) | 98.425(9) |

| Volume (ų) | 1276.0(2) |

Data sourced from the European Journal of Chemistry. eurjchem.com

Computational Chemistry in Understanding 4 Pyrrolidin 1 Yl Aniline and Analogs

Density Functional Theory (DFT) for Electronic and Geometric Structure Analysis

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to determine the optimized geometry and electronic properties of compounds like 4-(Pyrrolidin-1-yl)aniline and its analogs.

Beyond geometric structure, DFT is crucial for analyzing electronic properties. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests that a molecule is more polarizable and has a higher chemical reactivity because it requires less energy to be excited. researchgate.net

Studies on various aniline (B41778) derivatives have employed DFT to calculate properties such as dipole moment, polarization, and first-order hyperpolarizability, which arise from charge transfer interactions within the molecule. researchgate.net The distribution of electronic charge can be visualized using Molecular Electrostatic Potential (MEP) maps, which identify regions of a molecule that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack. researchgate.netnih.gov For example, in one analysis, the nitrogen atom of an amino group displayed the highest negative charge density, indicating it as a likely site for interaction. nih.gov

| Compound/System | Property | Calculated Value | Significance | Source |

|---|---|---|---|---|

| 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline (B195563) | Dihedral Angle (Pyrrolidine-Benzene) | 26.70° | Defines the non-planar conformation of the molecule. | eurjchem.com |

| Poly(aniline-co-pyrrole) | Band Gap (HOMO-LUMO) | Varies with monomer configuration | Indicates semiconducting behavior and reactivity. | nih.gov |

| p-Nitroaniline | HOMO-LUMO Energy Gap | Data specific to study | Relates to charge transfer interactions and electro-optical properties. | researchgate.net |

| 2-Amino-6-(2,4-dimethoxyphenyl)-4-phenylnicotinonitrile | Steric Minimized Energy | 46.93 kcal/mol | Represents the optimized, stable structure of the molecule. | nih.gov |

In Silico Studies for Reaction Mechanisms and Stability

In silico studies, utilizing computational methods, are essential for elucidating complex reaction mechanisms and assessing the stability of molecules and their reaction intermediates. These theoretical investigations can map out entire reaction pathways, identify transition states, and calculate the energy barriers associated with each step, providing insights that are often difficult to obtain through experimental means alone.

For reactions involving pyrrolidine ring formation or aniline derivatives, computational studies can model various stages, such as Michael additions, rearrangements, and cyclizations. A quantum chemical study on the synthesis of pyrrolidinedione derivatives, for example, detailed the energy barriers for each phase of the reaction. rsc.org It was found that the initial Michael addition had a relatively low energy barrier (21.7 kJ mol⁻¹), while a subsequent proton transfer step had a significantly higher barrier (197.8 kJ mol⁻¹), identifying it as a rate-determining step. rsc.org Such analyses help in optimizing reaction conditions to improve yields and reduce waste.

Computational methods are also applied to understand the stability of compounds under various conditions. biorxiv.org For instance, the atmospheric degradation of 4-methyl aniline by hydroxyl radicals was investigated using DFT and transition state theory. mdpi.com The study calculated the reaction kinetics and identified the primary products, concluding that the abstraction of a hydrogen atom from the amino group was the dominant pathway. mdpi.com This type of analysis is crucial for understanding the environmental fate and persistence of such compounds.

Furthermore, computational studies can predict the outcomes of reactions under different environments, such as in solution versus mechanochemical (ball milling) conditions. A study on the synthesis of the active pharmaceutical ingredients nitrofurantoin (B1679001) and dantrolene (B1669809) demonstrated that computational modeling could reproduce the experimentally observed reduction in reaction time under mechanochemical conditions, providing a detailed mechanistic explanation for this efficiency. rsc.org

| Reaction Stage | Energy Barrier (kJ mol⁻¹) | Significance | Source |

|---|---|---|---|

| Michael Addition (Deprotonated Nitromethane to Coumarin) | 21.7 | Initial step with a low energy requirement. | rsc.org |

| Proton Transfer (Methylene to Nitro Group) | 197.8 | High energy barrier, indicating a slow, rate-limiting step. | rsc.org |

| Oxygen Atom Migration (Nef-type rearrangement, water-assisted) | 142.4 | A significant energy barrier for the rearrangement step. | rsc.org |

| Cyclization | 11.9 | Final ring-closing step is energetically favorable. | rsc.org |

Molecular Modeling and Docking for Ligand-Receptor Interactions of Derivatives

Molecular modeling, particularly molecular docking and molecular dynamics (MD) simulations, is a cornerstone of modern drug discovery and development. These techniques are used to predict how a ligand, such as a derivative of this compound, binds to the active site of a biological target, typically a protein or enzyme. nih.gov This provides critical insights into the potential therapeutic activity of the compound.

Molecular docking algorithms predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. The output is often a "docking score" or binding energy, which estimates the binding affinity. nih.gov Lower binding energies typically indicate a more favorable and stable interaction. For example, in a study of pyrrolidin-2-one derivatives designed as potential acetylcholinesterase (AChE) inhibitors for Alzheimer's disease, several compounds showed higher docking scores (more negative binding energies) than the standard drug donepezil, suggesting strong binding affinity. nih.gov Specifically, compound 14a had a docking score of -18.59, compared to -17.257 for donepezil. nih.gov

Docking studies also reveal the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. nih.gov In a study of 4-anilino quinazoline (B50416) derivatives targeting the epidermal growth factor receptor (EGFR) tyrosine kinase, docking results identified key amino acid residues involved in binding. nih.gov The stability of these predicted complexes is often further investigated using molecular dynamics (MD) simulations, which simulate the movement of atoms over time, providing a more dynamic picture of the interaction and the stability of the complex. nih.govnih.gov

Derivatives containing the pyrrolidine or aniline scaffold have been evaluated against various targets using these methods. In silico studies of pyrrolidine derivatives have been conducted to evaluate their potential as anti-inflammatory agents by docking them into the active sites of COX-1 and COX-2 enzymes. researchgate.net Similarly, novel benzohydrazides containing a pyrrole (B145914) moiety were docked against enoyl-ACP reductase and DHFR enzymes to assess their potential as antibacterial agents. mdpi.com

| Compound/Derivative Class | Target Enzyme/Receptor (PDB ID) | Docking Score / Binding Energy (kcal/mol) | Standard/Reference | Source |

|---|---|---|---|---|

| 3-(4-(benzyl(methyl)amino)piperidin-1-yl)-1-(3,4-dimethoxybenzyl)pyrrolidin-2-one (14a ) | Acetylcholinesterase (AChE) (4EY7) | -18.59 | Donepezil (-17.257) | nih.gov |

| 4-Anilino quinazoline derivative (SGQ4 ) | EGFR Tyrosine Kinase (1M17) | -7.46 | Erlotinib (-3.84) | nih.gov |

| Pyrrolyl benzohydrazide (B10538) derivative (5b ) | Enoyl-ACP Reductase (2NSD) | -9.88 | Not specified | mdpi.com |

| Pyrrolyl benzohydrazide derivative (5e ) | DHFR (1DF7) | -10.87 | Methotrexate | mdpi.com |

| Pyrrolidine derivative (A-1 ) | COX-2 | -10.1 | Diclofenac (-9.8) | researchgate.net |

Applications in Medicinal Chemistry and Structure Activity Relationships Sar

4-(Pyrrolidin-1-yl)aniline as a Pharmacophore in Drug Design

The pyrrolidine (B122466) moiety allows for extensive modifications and diverse substitutions, particularly at the N1, 3rd, and 5th positions, enabling chemists to optimize biological activity and enhance target-specific interactions. tandfonline.com When combined with an aniline (B41778) ring, as in this compound, the resulting structure serves as a versatile scaffold for developing selective and potent therapeutic agents with improved potency and reduced off-target effects. tandfonline.com The nitrogen atom of the pyrrolidine ring imparts basicity to the scaffold, a property that can be modulated by substituents at the C-2 position. nih.gov This combination of structural rigidity, basicity, and potential for diverse functionalization makes the this compound core a privileged structure in modern drug design. tandfonline.comnih.gov

Structure-Activity Relationship (SAR) Studies of Pyrrolidinyl-Aniline Based Compounds

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For derivatives based on the pyrrolidinyl-aniline framework, SAR studies have been crucial in identifying key structural features that govern their pharmacological effects. nih.govnih.gov These studies have shown that the biological activity of these compounds can be finely tuned by altering substituents on both the pyrrolidine and the aniline rings. tandfonline.comnih.gov

The position and electronic nature of substituents on the pyrrolidinyl-aniline scaffold play a critical role in determining biological efficacy. Research has consistently shown that even minor changes can lead to significant differences in activity.

For instance, in a series of 4-anilinoquinolinylchalcone derivatives developed as potential anticancer agents, the electronic properties of the substituents on the aniline ring were paramount. nih.gov Derivatives featuring an electron-donating group, such as a methoxy (B1213986) group (OMe), were found to be more cytotoxic to cancer cells than those with an electron-withdrawing group, like fluorine (F). nih.gov Similarly, studies on novel chlorinated N-arylcinnamamides showed a trend of increasing antibacterial activity against S. aureus with increasing electron-withdrawing properties of the anilide part of the molecule. mdpi.com

The position of the substituent (ortho, meta, or para) is also a significant determinant of activity. In one study of styrylquinoline analogues with antiplasmodial activity, moving a nitro group on the benzenoid ring from the para position to the ortho or meta position resulted in decreased activity. nih.gov Likewise, for pyrrolidine sulfonamides, meta-substituted derivatives on the R² substituent showed improved biological activity. nih.gov This highlights the importance of the spatial arrangement of functional groups for optimal interaction with the biological target. In some platinum complexes, electron-withdrawing substituents at specific positions were found to enhance the photosensitizing capabilities of the compounds. nih.gov

| Compound Series | Substituent Variation | Effect on Biological Activity | Reference |

|---|---|---|---|

| 4-Anilinoquinolinylchalcones | Electron-donating group (e.g., OMe) vs. electron-withdrawing group (e.g., F) on the aniline ring | Electron-donating groups increased anticancer cytotoxicity. | nih.gov |

| Styrylquinolines | Positional isomers (ortho, meta, para) of a nitro group on the benzenoid ring | Para-substituted isomer showed the highest antiplasmodial activity. | nih.gov |

| Pyrrolidine Sulfonamides | Meta-substitution on the R² phenyl ring | Improved in vitro potency and Efflux Ratio (ER) profile. | nih.gov |

| Chlorinated N-arylcinnamamides | Electron-withdrawing properties on the anilide moiety | Increased antibacterial activity against S. aureus. | mdpi.com |

| (N^N^N)Platinum Pyridyl Complexes | Electron-withdrawing substituents at specific positions | Enhanced photosensitizing capabilities. | nih.gov |

Stereochemistry is a critical factor in the efficacy of drugs derived from the pyrrolidine scaffold. The non-planar, puckered nature of the pyrrolidine ring means that substituents can adopt different spatial orientations, leading to distinct stereoisomers. nih.gov These different stereoisomers can exhibit vastly different biological profiles because they interact differently with enantioselective biological targets like proteins and enzymes. nih.gov

The conformation of the pyrrolidine ring can be controlled by the appropriate choice of substituents. Inductive and stereoelectronic factors related to these substituents influence the puckering of the ring, which in turn has a direct impact on its pharmacological efficacy. nih.gov For example, in pyrrolidine sulfonamides, fluorophenyl substituents at the 3-position of the pyrrolidine ring were found to confer a better in vitro potency and efflux ratio profile. nih.gov This underscores the principle that controlling the three-dimensional structure of the pyrrolidine ring is essential for designing effective and selective drug candidates.

Pharmacological Activities of Derived Compounds

Derivatives of this compound have been investigated for a wide spectrum of pharmacological activities, demonstrating the versatility of this chemical scaffold. nih.govnih.gov Research has primarily focused on their potential as anti-inflammatory, analgesic, anticancer, and antimicrobial agents. nih.govnih.govmdpi.commdpi.com

Several studies have highlighted the potential of pyrrolidine derivatives as anti-inflammatory and analgesic agents. The mechanism of action for many of these compounds is attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, which are key in the synthesis of prostaglandins (B1171923) involved in inflammation and pain. nih.govresearchgate.net

For example, a series of novel pyrrolidine derivatives synthesized by condensing N-(3-acetylphenyl)-2-(pyrrolidin-1-yl)acetamide with substituted anilines were evaluated for their anti-inflammatory and analgesic effects. nih.gov Computational docking studies suggested their interaction with COX-1 and COX-2 enzymes, and subsequent in vivo testing confirmed that specific compounds exhibited significant activity. nih.govresearchgate.net In another study, a succinimide (B58015) derivative, ethyl-2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate, showed significant inhibitory activity against both COX-1 and 5-lipoxygenase (5-LOX) enzymes in vitro. mdpi.com

| Compound Class | Target | Activity/IC₅₀ | Reference |

|---|---|---|---|

| Pyrrolidine derivatives from N-(3-acetylphenyl)-2-(pyrrolidin-1-yl)acetamide | COX-1/COX-2 | Compound A-1 showed the highest anti-inflammatory effect. | nih.gov |

| Pyrrolidine derivatives from N-(3-acetylphenyl)-2-(pyrrolidin-1-yl)acetamide | Analgesic models | Compound A-4 exhibited the highest analgesic effect. | nih.gov |

| Ethyl-2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate | COX-1 | IC₅₀ = 314 µg/mL | mdpi.com |

| Ethyl-2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate | 5-LOX | IC₅₀ = 105 µg/mL | mdpi.com |

The pyrrolidinyl-aniline scaffold is a key feature in many compounds designed for anticancer and antimicrobial applications. nih.govnih.gov The structural diversity achievable through derivatization allows for the targeting of various mechanisms involved in cancer cell proliferation and microbial growth. tandfonline.comnih.gov

In the realm of anticancer research, a series of 4-anilinoquinolinylchalcone derivatives demonstrated potent cytotoxicity against human cancer cell lines, including liver (Huh-7) and breast cancer (MDA-MB-231), while showing low toxicity to normal cells. nih.gov One of the most active compounds, (E)-3-{4-{[4-(benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl) prop-2-en-1-one, was found to induce apoptosis in breast cancer cells. nih.gov Similarly, pyrrolidone derivatives incorporating a 3,4,5-trimethoxyphenyl moiety showed enhanced anticancer activity against human lung epithelial cells (A549). mdpi.com

Regarding antimicrobial properties, various derivatives have shown promise. 1,4-Dihydropyridines (1,4-DHPs), which can be conceptually linked to the pyrrolidinyl-aniline structure, have been evaluated for their activity against oral pathogens. nih.gov Certain symmetric 1,4-DHPs were also found to be cytotoxic to human cervical adenocarcinoma (HeLa) and breast carcinoma (MCF-7) cells, suggesting their potential as lead compounds for new anticancer agents. mdpi.com

| Compound/Series | Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| 4-Anilinoquinolinylchalcone derivatives | Huh-7 (Liver Cancer) | < 2.03 µM | nih.gov |

| 4-Anilinoquinolinylchalcone derivatives | MDA-MB-231 (Breast Cancer) | < 2.03 µM | nih.gov |

| Diethyl 4-(4-benzyloxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (18) | HeLa (Cervical Cancer) | 3.6 µM | mdpi.com |

| Diethyl 4-(4-benzyloxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (18) | MCF-7 (Breast Cancer) | 5.2 µM | mdpi.com |

| Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (19) | HeLa (Cervical Cancer) | 2.3 µM | mdpi.com |

| Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (19) | MCF-7 (Breast Cancer) | 5.7 µM | mdpi.com |

| Pyrrolidone-oxadiazolethione derivative | A549 (Lung Cancer) | Reduced viability to 28.0% | mdpi.com |

| Pyrrolidone-aminotriazolethione derivative | A549 (Lung Cancer) | Reduced viability to 29.6% | mdpi.com |

Enzyme Modulation (e.g., Sirtuins, Cyclooxygenases, Demethylases)

The this compound scaffold is a recurring motif in compounds designed for various therapeutic targets, including the modulation of key enzyme families. The inherent properties of the electron-rich aniline ring and the saturated heterocyclic pyrrolidine moiety make it a valuable building block in medicinal chemistry for developing enzyme inhibitors. Its role has been explored in the context of sirtuins, cyclooxygenases, and, most notably, demethylases, where structure-activity relationship (SAR) studies reveal the importance of this and related structures for potent and selective inhibition.

Sirtuins

Sirtuins (SIRTs) are a class of NAD+-dependent protein deacylases (Class III histone deacetylases) that play crucial roles in cellular processes like gene silencing, DNA repair, and metabolic regulation. nih.gov The seven human sirtuins, SIRT1 through SIRT7, have emerged as significant therapeutic targets for a range of diseases, including cancer, neurodegenerative disorders, and metabolic diseases. nih.gov Specifically, SIRT1 and SIRT2 have been the focus of extensive inhibitor development. SIRT2 is primarily located in the cytoplasm and is considered a target for cancer and neurodegenerative conditions like Parkinson's and Alzheimer's disease. nih.govnih.gov

While direct inhibitory data for this compound on sirtuins is not extensively documented in publicly available literature, the broader class of aniline-containing molecules has been investigated. Dual inhibitors of SIRT1 and SIRT2, such as salermide (B610667) and sirtinol, feature aromatic systems that interact within the enzyme's active site. nih.gov The development of potent, selective, and cell-permeable inhibitors is critical for validating sirtuins as drug targets. Researchers have developed peptide-based inhibitors and other small molecules, like SirReal2 and AGK2, which show high potency for SIRT2. nih.govnih.gov The this compound structure represents a potential scaffold for designing novel sirtuin inhibitors, where the substituted aniline could serve as a core to establish key interactions within the sirtuin binding pocket, although specific research to confirm this is required.

Cyclooxygenases

Cyclooxygenase (COX) enzymes, with their two primary isoforms COX-1 and COX-2, are responsible for the synthesis of prostaglandins from arachidonic acid. nih.gov These enzymes are well-established targets for nonsteroidal anti-inflammatory drugs (NSAIDs). COX-1 is constitutively expressed and involved in homeostatic functions, whereas COX-2 is an inducible enzyme that is upregulated during inflammatory processes. nih.gov

The development of COX inhibitors has led to a wide array of drugs, from non-selective NSAIDs like ibuprofen (B1674241) and naproxen (B1676952) to COX-2 selective inhibitors like celecoxib. nih.gov The chemical structures of these inhibitors are diverse. Although there is a lack of specific studies detailing the activity of this compound as a direct COX inhibitor, the general structural features of known inhibitors often include aromatic rings. The potential for the this compound scaffold to be incorporated into novel COX-inhibiting chemotypes remains an area for future investigation.

Demethylases

The most significant application of scaffolds related to this compound in enzyme modulation has been in the inhibition of histone demethylases, particularly Lysine-Specific Demethylase 1 (LSD1, also known as KDM1A). LSD1 is a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme that removes methyl groups from histone H3 at lysines 4 and 9 (H3K4 and H3K9). nih.govresearchgate.net Overexpression of LSD1 is linked to the development and progression of various cancers, including acute myeloid leukemia (AML), making it a high-priority therapeutic target. nih.gov LSD1 can function both as a demethylase and as a scaffold for larger protein complexes that regulate gene expression. nih.govnih.gov

Recent research has led to the design of potent and selective LSD1 inhibitors. A notable study focused on a series of indolin-5-yl-cyclopropanamine derivatives . The indoline (B122111) scaffold is structurally related to this compound, featuring an aniline-like amino group attached to a fused ring system. This research provides critical SAR insights into how this type of chemical structure can effectively inhibit LSD1.

One of the most potent compounds from this series, compound 7e , demonstrated significant and selective inhibition of LSD1. nih.gov The design incorporated the indoline scaffold, which occupies the enzyme's active site. Further study indicated that compound 7e could induce the expression of the cell surface marker CD86 and promote the differentiation of AML cell lines. nih.gov In a xenograft mouse model using MV-4-11 cells, compound 7e showed good oral pharmacokinetic properties and significant in vivo antitumor efficacy. nih.gov

The structure-activity relationship findings from the study underscore the importance of the aniline-like moiety and its substituents. The cyclopropanamine portion of the inhibitors is designed to mimic the protonated lysine (B10760008) side chain of the histone substrate, forming a covalent adduct with the FAD cofactor, leading to irreversible inhibition. nih.govnih.gov The selectivity of these inhibitors against other FAD-dependent enzymes, such as monoamine oxidases (MAO-A and MAO-B), is a critical aspect of their therapeutic potential. Compound 7e, for instance, showed high selectivity for LSD1 over both LSD2 and the MAO enzymes. nih.gov

Inhibitory Activity of Representative LSD1 Inhibitor

The table below summarizes the inhibitory potency and selectivity of a representative indoline-based compound structurally related to the this compound scaffold.

| Compound | Target | IC50 (nM) | Selectivity vs. LSD2 | Selectivity vs. MAO-A | Selectivity vs. MAO-B |

| 7e | LSD1 | 24.43 | >200-fold | >4000-fold | >4000-fold |

Data sourced from a study on indolin-5-yl-cyclopropanamine derivatives. nih.gov

Applications in Catalysis and Advanced Materials

Role of Pyrrolidinyl-Aniline Motifs as Ligands in Coordination Chemistry

In coordination chemistry, ligands are ions or molecules that bind to a central metal atom to form a coordination complex. libretexts.org The pyrrolidinyl-aniline structure contains two potential coordination sites: the sp³-hybridized nitrogen atom of the pyrrolidine (B122466) ring and the sp²-hybridized nitrogen of the exocyclic amino group. This allows it to potentially function as a ligand.

While specific studies detailing the coordination complexes of 4-(Pyrrolidin-1-yl)aniline itself are not extensively documented in mainstream literature, its structural components suggest several possibilities. The nitrogen atoms can donate their lone pairs of electrons to a metal center, acting as Lewis bases. Depending on the metal and reaction conditions, it could bind in a monodentate fashion (through one nitrogen atom) or potentially as a bridging ligand to connect two metal centers. uci.edu The presence of two distinct nitrogen donors makes it an interesting structural motif for designing more complex ligand systems. For instance, aniline-type ligands are known to form stable complexes with various transition metals, and the electronic properties of these complexes can be fine-tuned by substituents on the aromatic ring. researchgate.net The strong electron-donating nature of the pyrrolidine group in the para-position can significantly enhance the electron density on the aniline (B41778) nitrogen, potentially strengthening its coordination bond with a metal.

Table 1: Potential Coordination Sites of this compound

| Potential Donor Atom | Hybridization | Ligand Type | Potential Role |

| Aniline Nitrogen | sp² | Monodentate | Forms a direct bond with a single metal center. |

| Pyrrolidine Nitrogen | sp³ | Monodentate | Offers an alternative or secondary site for metal coordination. |

| Both Nitrogen Atoms | sp²/sp³ | Bridging Ligand | Could potentially bridge two different metal centers in a polynuclear complex. |

Potential in Homogeneous and Heterogeneous Catalysis

The structural features of this compound make it a relevant building block in the design of catalysts for both homogeneous and heterogeneous systems.

In homogeneous catalysis , the pyrrolidine ring is a cornerstone of modern asymmetric organocatalysis. Chiral pyrrolidine derivatives are famously used to activate substrates through the formation of enamines or iminium ions. While this compound itself is not a direct catalyst, its core structure is incorporated into more complex, bifunctional catalysts. mdpi.com For example, researchers have designed catalysts that combine a pyrrolidine unit with another functional group, such as a thiourea, connected via an aniline-containing spacer. mdpi.com In these systems, the pyrrolidine moiety provides the primary catalytic activity (e.g., forming an enamine intermediate), while the aniline-thiourea part acts as a hydrogen-bond donor to activate the electrophile and control the stereochemistry of the reaction. mdpi.com

The potential for heterogeneous catalysis is less explored. In principle, the molecule could be immobilized on a solid support, such as silica (B1680970) or a polymer resin, to create a heterogeneous catalyst. researchgate.netnih.gov This process would involve chemically grafting the aniline part of the molecule onto the support material. The anchored pyrrolidinyl groups could then serve as basic active sites or as ligands to bind metal nanoparticles, creating a recyclable, solid-phase catalyst. mdpi.com However, specific examples of this compound being used in this capacity are not prominent in the current scientific literature.

Integration into Functional Materials (e.g., Photochromic Dyes)

The electronic properties of this compound make it an attractive component for the synthesis of functional organic materials, particularly dyes and pigments. The molecule consists of an electron-donating group (pyrrolidine) connected to a π-conjugated system (the benzene (B151609) ring), which also bears an amino group. This "push-pull" type electronic structure is a common design feature in chromophores (the part of a molecule responsible for its color).

N-substituted anilines are key intermediates in the production of a wide range of dyes, polymers, and other functional materials. nih.gov The strong electron-donating effect of the pyrrolidine substituent can shift the absorption wavelength of a chromophore towards the visible region, a principle used to create or modify color in dye molecules.

Although the direct integration of this compound into photochromic dyes —compounds that change color reversibly upon exposure to light—is not widely reported, its structure is relevant to the field. ymdchem.com Many advanced materials, including those with nonlinear optical (NLO) properties or solvatochromism (color change depending on solvent polarity), rely on molecules with a strong intramolecular charge transfer. The significant electron-donating ability of the 4-(pyrrolidin-1-yl) group makes this aniline derivative a promising building block for such materials. By reacting the primary amino group, it can be incorporated into larger conjugated systems like azo dyes or stilbenes to create new functional materials with tailored optical and electronic properties.

Future Research Directions and Unaddressed Challenges

Elucidation of Comprehensive Mechanistic Pathways for Derivatization

A significant challenge in maximizing the utility of 4-(Pyrrolidin-1-yl)aniline lies in the complete elucidation of the mechanistic pathways governing its derivatization. The molecule possesses two key reactive sites: the primary aromatic amine (-NH₂) and the activated aromatic ring. The interplay between these groups dictates the regioselectivity and efficiency of chemical modifications.

The aniline (B41778) moiety contains a primary amine that is a strong activating group and an ortho-, para- director for electrophilic aromatic substitution reactions. byjus.comchemistrysteps.com The lone pair of electrons on the nitrogen atom increases the electron density of the benzene (B151609) ring through resonance, particularly at the positions ortho and para to the amino group, making these sites highly susceptible to attack by electrophiles. byjus.com However, the pyrrolidinyl substituent is also a potent activating group, further enhancing the nucleophilicity of the aromatic ring. Understanding the combined electronic and steric influence of both the amino and pyrrolidinyl groups is crucial for predicting reaction outcomes.

Future research should focus on:

Kinetic vs. Thermodynamic Control: Systematic studies are needed to differentiate between kinetic and thermodynamic products in various derivatization reactions. Reaction conditions such as temperature, solvent, and catalyst can significantly influence the product distribution, and a comprehensive understanding of these effects is currently lacking.

Computational Modeling: Advanced computational studies, including Density Functional Theory (DFT), can model reaction intermediates and transition states. acs.org Such models can predict the most likely sites of reaction for different classes of electrophiles and provide insight into the energy barriers for various reaction pathways, guiding synthetic efforts.

Challenges with Specific Reactions: Certain standard aromatic derivatizations, like Friedel-Crafts reactions, are often problematic with anilines. The primary amine can act as a Lewis base, coordinating with and deactivating the Lewis acid catalyst (e.g., AlCl₃), which is essential for the reaction. chemistrysteps.com Investigating alternative catalytic systems or protecting group strategies is necessary to overcome these limitations and expand the synthetic toolbox for this scaffold.

Direct C-H Functionalization: Exploring modern synthetic methods like direct C-H functionalization would enable the introduction of new substituents without pre-functionalization, offering more atom-economical and efficient pathways to novel derivatives. rsc.orgnih.gov

A detailed map of these reaction mechanisms will allow for the precise and predictable synthesis of a wide array of derivatives, which is fundamental for developing new materials and therapeutic agents.

| Reaction Type | Predicted Mechanistic Pathway | Key Challenges & Research Questions |

| Electrophilic Aromatic Substitution | The reaction proceeds via the formation of a resonance-stabilized carbocation (sigma complex). byjus.com The strong electron-donating nature of the amino and pyrrolidinyl groups directs incoming electrophiles to the ortho and para positions. byjus.com | Determining the relative directing strength of the -NH₂ vs. the -N(C₄H₈) group. Overcoming polysubstitution due to high ring activation. |

| N-Acylation / N-Alkylation | Nucleophilic attack by the primary amine on an acylating or alkylating agent. libretexts.org This pathway competes with aromatic ring substitution. | Achieving selective N-functionalization without concurrent reaction on the aromatic ring. The resulting amide or secondary amine will alter the electronic properties of the scaffold. |

| Friedel-Crafts Reactions | The primary amine's lone pair can form a complex with the Lewis acid catalyst, deactivating the ring towards substitution. chemistrysteps.com | Development of alternative catalysts or protecting group strategies to enable efficient acylation or alkylation of the aromatic ring. |

| Diazotization | Reaction of the primary amine with nitrous acid to form a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups. | Stability of the diazonium intermediate and control of subsequent coupling reactions. |

Targeted Synthesis of Chiral Analogs for Enantioselective Biological Probes

The development of chiral analogs of this compound is a promising frontier for creating highly specific biological probes and therapeutic agents. Chirality is a critical feature of many biological molecules, and enantiomers of a drug can exhibit vastly different pharmacological activities and toxicities due to their differential interactions with chiral biological targets like proteins and nucleic acids. nih.govnih.govsemanticscholar.org Enantioselective probes are invaluable tools for studying the stereochemical requirements of receptor binding and enzyme activity.

Several synthetic strategies can be employed to access chiral derivatives:

Chiral Pool Synthesis: This is one of the most common methods, utilizing readily available chiral starting materials. mdpi.comnih.gov For instance, optically pure (S)- or (R)-proline and its derivatives, such as 4-hydroxyproline, can serve as precursors to construct the chiral pyrrolidine (B122466) ring, ensuring a specific stereochemistry in the final product. mdpi.comnih.gov

Asymmetric Catalysis: Advanced catalytic methods allow for the enantioselective construction of the pyrrolidine ring from achiral precursors. mappingignorance.org Techniques like catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides and palladium-catalyzed asymmetric [3+2] cycloaddition reactions can generate densely functionalized pyrrolidines with high stereoselectivity. mappingignorance.orgorganic-chemistry.org

Photo-enzymatic Functionalization: Cutting-edge approaches that combine photochemistry with biocatalysis are emerging. A one-pot photo-enzymatic cascade has been developed for the enantioselective C(sp³)–H functionalization of saturated N-heterocyclic scaffolds, offering a sustainable and highly selective method for introducing chirality. rsc.org

Once synthesized, these chiral analogs can be functionalized with reporter groups (e.g., fluorophores, biotin) to create enantioselective biological probes. These probes can be used to:

Map the chiral binding pockets of target proteins.

Quantify the enantiomeric composition of endogenous molecules.

Screen for stereoselective inhibitors of enzymes or receptor antagonists.

The primary challenge in this area is the development of synthetic routes that are not only stereoselective but also versatile enough to allow for the introduction of diverse functional groups necessary for probe development and structure-activity relationship (SAR) studies.

| Synthetic Strategy | Description | Key Advantages |

| Chiral Pool Synthesis | Utilizes naturally occurring chiral molecules, such as (S)-proline or 4-hydroxyproline, as the starting material to build the pyrrolidine ring. mdpi.comnih.gov | Ensures high optical purity; starting materials are often readily available and inexpensive. |

| Asymmetric [3+2] Cycloaddition | A palladium-catalyzed reaction between trimethylenemethane (TMM) and imines using novel phosphoramidite (B1245037) ligands to construct the pyrrolidine ring. organic-chemistry.org | High regio-, diastereo-, and enantioselectivity; broad substrate scope. |

| 1,3-Dipolar Cycloaddition | Reaction of azomethine ylides with alkenes, often catalyzed by a chiral metal complex (e.g., Cu(I) or Ag(I)), to form substituted pyrrolidines. acs.orgmappingignorance.org | Can create up to four new contiguous stereocenters simultaneously; highly atom-economical. |

| Photo-enzymatic Cascade | A one-pot process integrating a light-driven reaction with biocatalytic carbene transfer using an engineered enzyme to achieve enantioselective C-H functionalization. rsc.org | High stereoselectivity (up to 99% ee); sustainable catalytic system. |

Exploration of Novel Biological Targets and Therapeutic Areas

The pyrrolidine scaffold is a privileged structure in drug discovery, appearing in numerous approved drugs and biologically active compounds. nih.govsemanticscholar.orgresearchgate.netunipa.it Derivatives of 4-(Phenylpyrrolidine) have already shown promise in preclinical studies for their anticonvulsant, nootropic, and neuroprotective activities, suggesting potential applications in treating central nervous system (CNS) disorders like ischemic stroke. researchgate.netnih.govmdpi.com However, the full therapeutic potential of the this compound core remains largely unexplored.

Future research should be guided by the known biological activities of related compounds to systematically explore new therapeutic avenues. A key strategy is to synthesize focused libraries of this compound derivatives and screen them against a diverse panel of biological targets.

Potential therapeutic areas and targets for investigation include:

Oncology: Many pyrrolidine-containing molecules exhibit anticancer properties. nih.gov Derivatives could be tested for activity against key cancer targets such as protein kinases, histone deacetylases (HDACs), or topoisomerases.

Infectious Diseases: The pyrrolidine scaffold is present in various antibacterial and antiviral agents. nih.gov Notably, a structurally similar compound, 4-(2-(Pyrrolidin-1-yl)ethyl)aniline, was identified as a binder to the Shigella Type III secretion system protein IpaD, suggesting a potential starting point for developing novel anti-infective agents. nih.gov

Inflammatory Diseases: Pyrrolizine derivatives, which can be synthesized from pyrrolidine precursors, have shown activity as dual cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) inhibitors, indicating a potential role in treating inflammatory conditions. unipa.it

Metabolic Diseases: Polyhydroxylated pyrrolidines are known inhibitors of enzymes like α-glucosidase, which is a target for anti-diabetic drugs. Exploring derivatives of this compound for activity against metabolic targets is a logical next step.

The primary unaddressed challenge is the transition from identifying a biologically active "hit" compound to developing a "lead" compound with drug-like properties (e.g., solubility, metabolic stability, low toxicity). This requires a multidisciplinary approach involving medicinal chemistry, pharmacology, and computational modeling to optimize the scaffold for specific therapeutic applications.

| Potential Therapeutic Area | Relevant Biological Targets | Rationale / Supporting Evidence |

| Central Nervous System (CNS) Disorders | NMDA receptors, GABA receptors, Voltage-gated ion channels | Phenylpyrrolidone derivatives exhibit anticonvulsant and nootropic activity. researchgate.netnih.gov |

| Infectious Diseases | Bacterial enzymes (e.g., DNA gyrase), Viral proteases, Type III secretion systems (e.g., IpaD) | The pyrrolidine scaffold is common in antivirals and antibacterials. nih.gov A related aniline compound binds to a key Shigella protein. nih.gov |

| Oncology | Protein kinases, Histone deacetylases (HDACs), Matrix metalloproteinases (MMPs) | Pyrrolidine is a versatile scaffold for anticancer agents. nih.govsemanticscholar.org |

| Inflammatory Diseases | Cyclooxygenase (COX-1/COX-2), 5-Lipoxygenase (5-LOX) | Pyrrolizine derivatives show dual inhibition of COX and 5-LOX. unipa.it |

| Metabolic Diseases | α-Glucosidase, Dipeptidyl peptidase-4 (DPP4) | Polyhydroxylated pyrrolidines are known enzyme inhibitors relevant to diabetes. |

Q & A

Q. What are the established synthetic routes for 4-(Pyrrolidin-1-yl)aniline?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting 4-chloronitrobenzene with pyrrolidine under alkaline conditions, followed by nitro group reduction to yield the aniline derivative . Alternative routes involve multi-step sequences, such as nucleophilic substitution of 2-hydroxy-5-nitrobenzaldehyde with 1-(2-chloroethyl)pyrrolidine hydrochloride, followed by nitro reduction and salification .

Q. Which spectroscopic methods are critical for structural confirmation of this compound?

Key methods include:

- 1H/13C NMR : To verify substituent positions and aromatic proton environments (e.g., shifts for pyrrolidine protons at δ 1.8–2.0 ppm and aromatic protons at δ 6.6–7.2 ppm) .

- X-ray crystallography : For unambiguous confirmation of molecular geometry and intermolecular interactions, as demonstrated in Hirshfeld surface analyses .

- HRMS (APCI) : To validate molecular weight and fragmentation patterns (e.g., exact mass matching C10H15N2 at 163.1235 Da) .

Q. What are the primary research applications of this compound?

The compound serves as a versatile intermediate in:

- Medicinal chemistry : Synthesis of allosteric modulators (e.g., pyrimidinyl biphenylureas targeting cannabinoid receptors) .

- Material science : Preparation of functionalized aromatic amines for dye or polymer synthesis .

Advanced Research Questions

Q. How can low synthetic yields (<15%) in multi-step routes be addressed?

Yield optimization strategies include:

- Reaction parameter tuning : Elevated temperatures (80–100°C) for nitro reductions and inert atmospheres to prevent side reactions .

- Catalyst selection : Palladium on carbon (Pd/C) for efficient hydrogenation of nitro groups .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution kinetics .

Q. What computational tools are used to predict the reactivity of this compound derivatives?

Density Functional Theory (DFT) studies analyze electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic substitution. Hirshfeld surface calculations further elucidate intermolecular interactions, aiding in crystallographic stability predictions .

Q. How do structural modifications (e.g., sulfonyl or alkoxy groups) impact biological activity?

- Sulfonyl derivatives : Enhance binding to ion channels (e.g., N-type calcium channel inhibitors via π-π stacking with receptor pockets) .

- Alkoxy substitutions : Improve solubility and bioavailability, as seen in 4-(3-(pyrrolidin-1-yl)propoxy)benzyl derivatives with enhanced CNS penetration .

Q. What analytical challenges arise in characterizing this compound analogs?

- Spectral overlap : Aromatic protons in analogs like 4-(2-pyridyl)aniline may require 2D NMR (e.g., COSY, HSQC) for resolution .

- Isomeric impurities : HPLC-MS with C18 columns (acetonitrile/water gradient) separates positional isomers (e.g., ortho vs. para substitution) .

Data Interpretation and Contradictions

Q. How should discrepancies in reported melting points or spectral data be resolved?

Q. Why do certain synthetic routes report variable yields for the same derivative?

Variations often stem from:

Q. What environmental factors influence the stability of this compound during storage?

- Light sensitivity : Store in amber vials to prevent photooxidation of the aniline group .

- Temperature : Refrigeration (4°C) under nitrogen minimizes thermal degradation .

Comparative and Methodological Questions

Q. How does this compound compare to piperidine or morpholine analogs in drug design?

Q. What strategies are effective for scaling up this compound synthesis without compromising purity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.